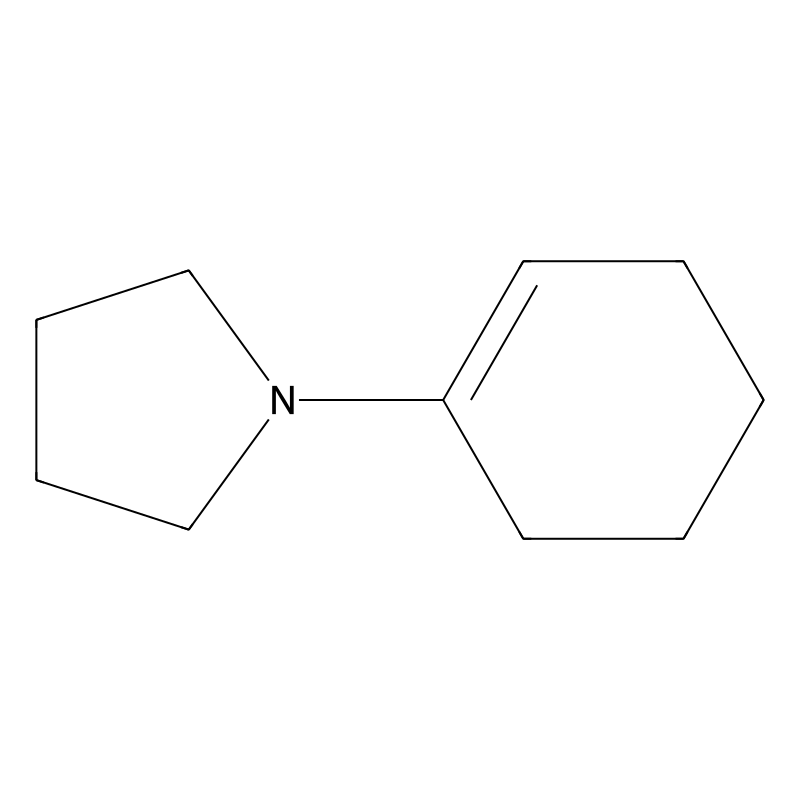

1-Pyrrolidino-1-cyclohexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

- 1-PCH can be synthesized through various methods, including the reaction of cyclohexeneimine with pyrrolidine [].

- Other methods involve the ring-opening of N-substituted pyrrolidines with cyclohexene oxide [].

Potential Applications:

- Organic synthesis: The presence of both a nitrogen atom and an alkene group in its structure suggests potential applications in organic synthesis as a nucleophile or as a reactant in Diels-Alder reactions. However, specific examples of its use in these areas are scarce in the current scientific literature.

- Material science: There are theoretical propositions for the use of 1-PCH in the development of new materials, such as ionic liquids or as a component in polymer synthesis. However, concrete research findings in this area are also limited [].

Safety Considerations:

1-Pyrrolidino-1-cyclohexene is a cyclic enamine characterized by the presence of a pyrrolidine ring and a cyclohexene moiety. Its chemical formula is , with a molecular weight of approximately 151.25 g/mol. The compound is also known by various names, including N-(1-Cyclohexen-1-yl)pyrrolidine and 1-(1-Cyclohexenyl)pyrrolidine . It exhibits a flammable nature and can cause skin irritation upon contact .

The synthesis of 1-Pyrrolidino-1-cyclohexene typically involves the acid-catalyzed condensation of pyrrolidine with cyclohexenone. This method allows for the formation of the enamine structure efficiently. Other synthetic routes may include variations that utilize different catalysts or reaction conditions to optimize yield and purity .

1-Pyrrolidino-1-cyclohexene finds applications primarily in organic synthesis as an electron-rich dienophile in Diels-Alder reactions. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry . Additionally, it may have potential uses in materials science due to its structural properties.

Several compounds share structural similarities with 1-Pyrrolidino-1-cyclohexene, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Basic amine structure; widely studied |

| Cyclohexenone | Six-membered ring with a carbonyl group | Reactivity as an electrophile |

| N-Methylpyrrolidine | Methyl substitution on pyrrolidine | Enhanced lipophilicity; neuroactive properties |

| 2-Pyrrolidinone | Pyrrolidine with a carbonyl group at position 2 | Potential lactam formation |

Uniqueness: 1-Pyrrolidino-1-cyclohexene is distinguished by its combination of cyclic enamine structure and the cyclohexene moiety, which enhances its reactivity compared to simpler pyrrolidine derivatives. Its specific applications in synthetic chemistry further set it apart from similar compounds.

Enamine chemistry traces its origins to the mid-20th century, with Gilbert Stork’s pioneering work on the Stork enamine alkylation in the 1950s. Enamines, formed via condensation of aldehydes/ketones with secondary amines, were recognized as nitrogen analogues of enols, capable of acting as nucleophilic equivalents to enolate ions. Early studies revealed their advantages over enolates:

- Neutral character: Unlike charged enolates, enamines require no strong bases for generation, simplifying reaction setups.

- Controlled reactivity: The absence of over-alkylation side reactions made enamines ideal for selective mono-functionalization of carbonyl compounds.

The discovery of 1-pyrrolidino-1-cyclohexene, a cyclic enamine derived from cyclohexanone and pyrrolidine, marked a milestone due to its enhanced stability and reactivity in conjugate additions. Its development paralleled advancements in asymmetric catalysis, where enamines became key intermediates in organocatalytic cycles.

Dean-Stark Condensation Reactions

The Dean-Stark condensation represents the most widely employed methodology for synthesizing 1-pyrrolidino-1-cyclohexene, involving the acid-catalyzed condensation of cyclohexanone with pyrrolidine [2]. This reaction proceeds through a carbinolamine intermediate followed by dehydration to form the enamine product [21] [24]. The Dean-Stark apparatus serves as the critical component for azeotropic water removal, driving the equilibrium toward enamine formation by continuously extracting water from the reaction mixture [25].

The reaction mechanism follows the PADPED sequence: protonation of the carbonyl oxygen, addition of pyrrolidine to form a carbinolamine, deprotonation of nitrogen, protonation of the hydroxyl group, elimination of water, and final deprotonation to yield the enamine [21] [24]. The use of aromatic solvents such as toluene or benzene facilitates efficient azeotropic distillation, with typical reaction temperatures maintained between 80-100°C [2].

Optimization studies demonstrate that reaction yields of 70-80% can be consistently achieved under standard Dean-Stark conditions, with reaction times ranging from 4-6 hours [2]. Enhanced protocols incorporating additional drying agents such as magnesium sulfate alongside the Dean-Stark trap have shown improved yields of 80-90% with reduced reaction times of 2-4 hours [2].

| Synthesis Method | Temperature (°C) | Catalyst/Conditions | Reaction Time | Yield (%) | Solvent | Water Removal Method |

|---|---|---|---|---|---|---|

| Dean-Stark Condensation - Standard | 80-100 | p-Toluenesulfonic acid (0.1-0.5 eq) | 4-6 hours | 70-80 | Toluene/Benzene | Dean-Stark trap |

| Dean-Stark Condensation - Optimized | 80-100 | p-Toluenesulfonic acid + Dean-Stark | 2-4 hours | 80-90 | Toluene/Benzene | Dean-Stark trap + MgSO4 |

Acid-Catalyzed Synthetic Pathways

Acid catalysis plays a fundamental role in enamine formation by activating the carbonyl group toward nucleophilic attack and facilitating the subsequent dehydration step [21] [22]. Para-toluenesulfonic acid emerges as the preferred catalyst, typically employed at loadings of 0.1-0.5 equivalents relative to the ketone substrate [2]. The acid serves dual functions: enhancing the electrophilicity of cyclohexanone through protonation and promoting water elimination from the carbinolamine intermediate [21].

Research findings indicate that catalyst loading directly correlates with reaction efficiency, with optimal yields achieved at 0.1-0.5 equivalents of para-toluenesulfonic acid [2]. Higher catalyst concentrations may lead to side reactions and product decomposition, while insufficient acid catalysis results in incomplete conversion and extended reaction times [21] [22]. The pH balance becomes critical, as excessive acidity can protonate the pyrrolidine nucleophile, reducing its reactivity [22].

Alternative acid catalysts including titanium tetrachloride and montmorillonite K-10 clay have demonstrated effectiveness in enamine synthesis, offering different selectivity profiles and reaction conditions [25]. These catalysts provide opportunities for fine-tuning reaction parameters based on specific synthetic requirements and substrate compatibility [25].

Titanium(IV) Chloride-Amine Complexes as Synthesis Accelerants

The implementation of titanium(IV) chloride-amine complexes represents a significant advancement in enamine synthesis methodology, offering dramatically reduced reaction times while maintaining high yields [2]. These preformed complexes act as powerful dehydrating agents and Lewis acid catalysts, accelerating both the addition and elimination steps of the enamine formation process [2].

Experimental data reveals that titanium(IV) chloride-amine complexes can reduce reaction times from several hours to 30 minutes to 2 hours, while achieving yields of 80-90% [2]. The complexes function by coordinating to both the carbonyl oxygen and the amine nitrogen, facilitating rapid carbinolamine formation and subsequent water elimination [2]. This coordination also serves to activate the electrophilic center while positioning the nucleophile for optimal approach geometry [2].

The titanium-based system demonstrates particular effectiveness with functionalized cyclohexanones, where traditional acid catalysis may be problematic due to competing side reactions [2]. The Lewis acidic nature of titanium(IV) chloride provides selective activation of the ketone carbonyl without interfering with other functional groups present in the substrate [2].

Advanced Synthesis Strategies

Industrial Scale Production Methodologies

Industrial-scale synthesis of 1-pyrrolidino-1-cyclohexene requires adaptation of laboratory methodologies to accommodate larger reaction volumes, heat transfer limitations, and economic considerations [7] [10]. Continuous processing approaches have emerged as preferred strategies for large-scale production, offering superior heat and mass transfer characteristics compared to traditional batch operations [7].

Research into industrial scalability demonstrates that continuous flow reactors can achieve yields of 85-95% with residence times of 15-30 minutes, representing significant improvements over batch processes [7]. The enhanced mixing characteristics and precise temperature control available in continuous systems minimize side reaction formation and improve product consistency [7]. Heat integration strategies, including heat exchanger networks and thermal coupling, further enhance process efficiency and reduce energy consumption [7].

Process intensification techniques, including microreactor technology and modular plant designs, offer additional advantages for industrial implementation [7] [10]. These approaches provide improved safety profiles through reduced inventory of hazardous materials and enhanced control over reaction conditions [7]. Economic analyses indicate favorable returns on investment for continuous processing approaches, particularly at production scales exceeding 1000 kg/year [10].

Continuous Flow Processes

Continuous flow synthesis methodologies represent a paradigm shift in enamine production, offering precise control over reaction parameters and improved scalability characteristics [7] [8]. These systems employ tubular reactors with controlled residence time distributions, enabling optimization of temperature profiles and reactant mixing patterns [7].

The implementation of continuous flow processes for 1-pyrrolidino-1-cyclohexene synthesis has demonstrated remarkable improvements in both yield and selectivity compared to traditional batch methods [7]. Residence times of 15-30 minutes are typical, with reaction temperatures maintained at 85-95°C throughout the reactor length [7]. Inline water separation systems replace traditional Dean-Stark apparatus, providing continuous removal of reaction water without interrupting the process flow [7].

Advanced flow chemistry platforms incorporate real-time monitoring and control systems, enabling dynamic optimization of reaction conditions based on product quality feedback [7] [23]. These systems can automatically adjust temperature, flow rates, and catalyst concentrations to maintain optimal performance across varying feedstock compositions and operating conditions [23]. Modular reactor designs facilitate rapid scale-up and provide flexibility for multi-product manufacturing campaigns [7].

Catalyst-Enhanced Reaction Efficiency

Modern catalyst development has focused on enhancing reaction efficiency through improved activity, selectivity, and stability characteristics [8] [11]. Heterogeneous catalysts offer particular advantages for continuous processing applications, eliminating catalyst separation requirements and reducing downstream processing costs [8].

Supported acid catalysts, including sulfonic acid-functionalized silica and ion-exchange resins, have demonstrated excellent performance in enamine synthesis applications [8] [11]. These materials combine the catalytic activity of strong acids with the processing advantages of solid catalysts, including easy separation and catalyst reuse [8]. Stability studies indicate catalyst lifetimes exceeding 1000 hours under typical operating conditions [8].

Chiral catalysts have emerged as valuable tools for stereoselective enamine synthesis, enabling access to enantiomerically enriched products [11] [15]. Organocatalytic systems, particularly those based on proline derivatives, offer mild reaction conditions and high stereoselectivity [15]. These catalysts operate through enamine intermediates, providing direct access to chiral centers adjacent to the enamine functionality [15].

Stereoselective Synthesis Considerations

Stereoselective synthesis of 1-pyrrolidino-1-cyclohexene involves controlling the facial selectivity of pyrrolidine addition to cyclohexanone and managing the subsequent stereochemical consequences [11] [15]. The cyclohexene ring adopts preferential conformations that influence the stereochemical outcome of enamine formation [15] [16].

Research investigations have identified key factors governing stereoselectivity, including substrate conformation, catalyst structure, and reaction conditions [15] [16]. The cyclohexene ring exhibits conformational preferences that favor specific approach trajectories for the pyrrolidine nucleophile [15]. Temperature control emerges as critical, with lower temperatures (0-25°C) favoring kinetic selectivity while higher temperatures (60-80°C) promote thermodynamic equilibration .

Computational studies reveal that aromatic ring stacking interactions and intramolecular hydrogen bonding significantly influence transition state energies and stereochemical outcomes [15]. These non-covalent interactions stabilize specific conformations of the developing enamine structure, leading to preferential formation of particular stereoisomers [15]. The identification of these interactions provides opportunities for rational catalyst design and reaction optimization [15].

Chiral auxiliary approaches have demonstrated effectiveness in achieving high stereocontrol, with enantiomeric excesses exceeding 90% reported for optimized systems [11] [15]. The choice of chiral auxiliary significantly impacts both the level of stereocontrol and the efficiency of auxiliary removal following enamine formation [11]. Recoverable chiral catalysts offer economic advantages for large-scale stereoselective synthesis [11].

Green Chemistry Approaches to 1-Pyrrolidino-1-cyclohexene Production

Green chemistry principles have guided the development of environmentally sustainable synthesis methodologies for 1-pyrrolidino-1-cyclohexene, focusing on solvent selection, waste minimization, and energy efficiency [13] [14]. Alternative solvents, including ethanol and other bio-derived solvents, have demonstrated compatibility with enamine formation reactions while reducing environmental impact [13].

Catalyst recycling strategies represent a key component of green synthesis approaches, with heterogeneous catalysts offering particular advantages through simplified separation and reuse protocols [13] [14]. Immobilized acid catalysts maintain high activity over multiple reaction cycles, reducing catalyst consumption and associated waste generation [14]. Life cycle assessments indicate significant reductions in environmental impact compared to traditional synthesis methods [13].

Atom economy considerations have driven the development of more efficient synthetic routes that minimize byproduct formation and maximize incorporation of starting materials into the desired product [13] [14]. The elimination of volatile organic solvents through neat reaction conditions or aqueous processing represents another important green chemistry advancement [13]. These approaches reduce both environmental impact and processing costs while maintaining synthetic efficiency [14].

Energy-efficient processing techniques, including microwave heating and process intensification, offer reduced energy consumption compared to conventional heating methods [13] [25]. Microwave-assisted synthesis can achieve complete conversion in significantly shorter reaction times, reducing overall energy requirements [25]. Integration of renewable energy sources further enhances the sustainability profile of green synthesis approaches [13].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | Higher temp increases rate but may cause decomposition |

| Catalyst Loading | 0.1-0.5 equivalents | Higher loading increases rate and yield up to optimum |

| Solvent Volume | 2-5 mL per mmol substrate | Sufficient volume needed for azeotropic distillation |

| Reaction Time | 2-6 hours | Longer time increases yield but may cause side reactions |

| Water Removal Efficiency | >95% water removal | Efficient removal drives equilibrium forward |

| Reactant Ratio (Cyclohexanone:Pyrrolidine) | 1:1 to 1:1.2 | Slight excess of amine improves conversion |

XLogP3

GHS Hazard Statements

H226 (90.91%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant